molecular formula C18H20N6O4S B6535092 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1172005-96-7

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B6535092
CAS RN: 1172005-96-7
M. Wt: 416.5 g/mol
InChI Key: SVKRCSWOYWHLAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. One notable approach is the catalytic protodeboronation of alkyl boronic esters using a radical mechanism . This method allows for the functionalization of boronic esters, leading to the formation of the target compound. Further optimization and exploration of alternative synthetic routes are essential for scalability and efficiency.

Scientific Research Applications

Catalytic Protodeboronation and Alkene Hydromethylation

The compound’s cyclopropyl group can undergo protodeboronation, a process that is not well-developed for alkyl boronic esters. Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . This protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Stability of Cyclopropyl Methyl Carbocation

The cyclopropyl group in this compound contributes to its stability. The bonds in cyclopropane are called “bent bonds,” intermediate between σ and π bonds. Symmetrical stabilization occurs due to both C–C σ bonds (2-3 and 2-4) in the cyclopropyl methyl carbocation, resulting in exceptional stability .

Organic Syntheses and Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid, a derivative of this compound, has been studied in organic syntheses. Researchers have separated it from various polymers using ether extraction .

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6250–6255. Read more

properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-11-10-15(23(2)22-11)17-20-21-18(28-17)19-16(25)12-4-8-14(9-5-12)29(26,27)24(3)13-6-7-13/h4-5,8-10,13H,6-7H2,1-3H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKRCSWOYWHLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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